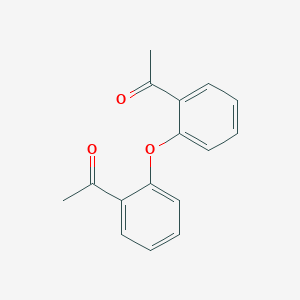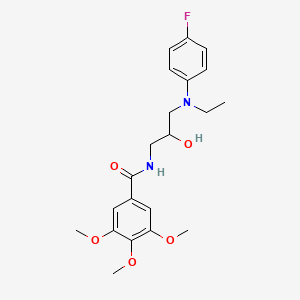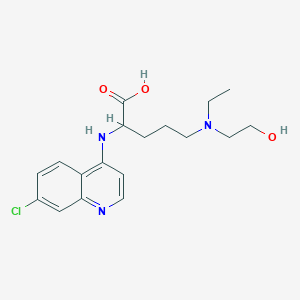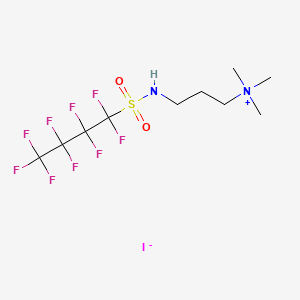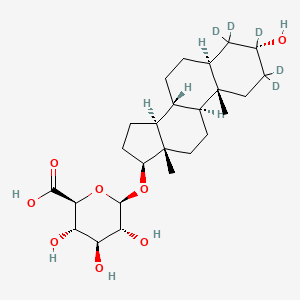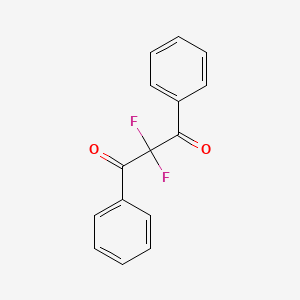
2,2-Difluoro-1,3-diphenylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1,3-diphenylpropane-1,3-dione is an organofluorine compound characterized by the presence of two fluorine atoms attached to a 1,3-diphenylpropane-1,3-dione backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1,3-diphenylpropane-1,3-dione typically involves the fluorination of 1,3-diketones or 1,3-ketoester derivatives. One common method employs fluorine gas in the presence of quinuclidine, which generates a fluoride ion in situ. This ion facilitates the fluorination process by limiting enolization and creating an electrophilic N–F fluorinating agent .
Industrial Production Methods: Industrial production methods for this compound often utilize electrophilic fluorinating agents such as Selectfluor, NFSI, and NFOBS. These agents are effective in converting methylene groups to difluoromethylene groups under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions are common, especially involving halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include difluorinated diketones, alcohol derivatives, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1,3-diphenylpropane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2-difluoro-1,3-diphenylpropane-1,3-dione involves its interaction with various molecular targets and pathways. The presence of difluoromethylene groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate enzyme activity and influence metabolic pathways, making the compound valuable in drug development and biochemical research .
Vergleich Mit ähnlichen Verbindungen
1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane): Lacks the difluoromethylene groups, resulting in different chemical properties and applications.
2,2-Difluoro-1,3-bis(4-chlorophenyl)propane-1,3-dione:
Uniqueness: 2,2-Difluoro-1,3-diphenylpropane-1,3-dione is unique due to the presence of difluoromethylene groups, which impart enhanced metabolic stability, lipophilicity, and bioavailability. These properties make it particularly valuable in pharmaceuticals and agrochemicals, where such characteristics are highly desirable .
Eigenschaften
CAS-Nummer |
365-00-4 |
|---|---|
Molekularformel |
C15H10F2O2 |
Molekulargewicht |
260.23 g/mol |
IUPAC-Name |
2,2-difluoro-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C15H10F2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
JOVRDMZVXGHYHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


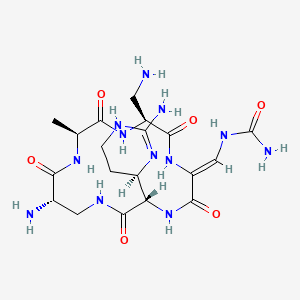


![[1S-(1alpha,3abeta,4beta,7aalpha)]-4-[2-(2,5-Dihydroxyphenyl)ethyl]octahydro-1-hydroxy-7a-methyl-5H-inden-5-one](/img/structure/B13418087.png)
